molecular formula C10H19BrO B2614396 (4-Bromobutoxy)cyclohexane CAS No. 21782-58-1

(4-Bromobutoxy)cyclohexane

Cat. No.: B2614396
CAS No.: 21782-58-1
M. Wt: 235.165
InChI Key: UEFLTNYXNXMBOL-UHFFFAOYSA-N
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Description

(4-Bromobutoxy)cyclohexane is an organic compound with the molecular formula C10H19BrO It is a brominated ether derivative of cyclohexane, characterized by the presence of a bromobutoxy group attached to the cyclohexane ring

Scientific Research Applications

(4-Bromobutoxy)cyclohexane has several applications in scientific research:

Safety and Hazards

“(4-Bromobutoxy)cyclohexane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gear, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobutoxy)cyclohexane typically involves the reaction of cyclohexanol with 1,4-dibromobutane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol is replaced by the bromobutoxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can further improve the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobutoxy)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of various ether derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of butoxycyclohexane

Mechanism of Action

The mechanism of action of (4-Bromobutoxy)cyclohexane involves its interaction with various molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the presence of the bromine atom, which can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorobutoxy)cyclohexane: Similar in structure but with a chlorine atom instead of bromine.

    (4-Iodobutoxy)cyclohexane: Contains an iodine atom in place of bromine.

    (4-Fluorobutoxy)cyclohexane: Features a fluorine atom instead of bromine

Uniqueness

(4-Bromobutoxy)cyclohexane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromobutoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLTNYXNXMBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21782-58-1
Record name (4-bromobutoxy)cyclohexane
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